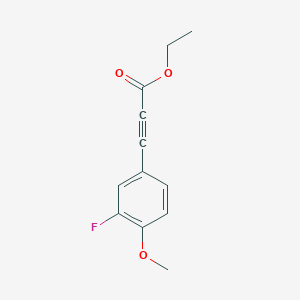

Ethyl 3-(3-fluoro-4-methoxyphenyl)propiolate

Description

Ethyl 3-(3-fluoro-4-methoxyphenyl)propiolate is a substituted propiolate ester characterized by a phenyl ring bearing a fluorine atom at the 3-position and a methoxy group at the 4-position. This compound is a key intermediate in organic synthesis, particularly in cycloaddition reactions and the preparation of heterocycles. The fluorine and methoxy substituents likely influence electronic properties, enhancing reactivity in asymmetric catalysis and multicomponent reactions .

Properties

IUPAC Name |

ethyl 3-(3-fluoro-4-methoxyphenyl)prop-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO3/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4,6,8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPMIVWAYJUKRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=CC(=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

The esterification method involves reacting 3-(3-fluoro-4-methoxyphenyl)propiolic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of the propiolic acid.

Procedure :

-

Mixing : Combine 3-(3-fluoro-4-methoxyphenyl)propiolic acid (1.0 equiv) with excess ethanol (5–10 equiv).

-

Catalysis : Add concentrated sulfuric acid (0.1–0.5 equiv) to protonate the carbonyl oxygen, enhancing electrophilicity.

-

Heating : Reflux the mixture at 80–90°C for 6–12 hours under anhydrous conditions.

-

Workup : Quench the reaction with saturated sodium bicarbonate, extract with ethyl acetate, and purify via silica gel chromatography (eluent: ethyl acetate/hexane).

Mechanistic Insights

The acid catalyst facilitates the formation of a tetrahedral intermediate, which collapses to release water and form the ethyl ester. Steric hindrance from the methoxy and fluorine substituents marginally slows the reaction, necessitating prolonged heating.

Acylation of Ethyl Propiolate with 3-Fluoro-4-Methoxyphenol Derivatives

Friedel-Crafts Acylation

This method employs ethyl propiolate as the acylating agent and a Lewis acid catalyst (e.g., AlCl₃) to activate the phenol derivative. The reaction proceeds via electrophilic aromatic substitution, where the propiolate acts as an acylating agent.

Procedure :

-

Activation : Dissolve 3-fluoro-4-methoxyphenol (1.0 equiv) in dry dichloromethane.

-

Catalysis : Add aluminum chloride (1.2 equiv) at 0°C to generate the acylium ion.

-

Acylation : Introduce ethyl propiolate (1.1 equiv) dropwise and stir at room temperature for 4–6 hours.

-

Purification : Extract with dilute HCl, wash with brine, and crystallize from ethanol/water.

Side Reactions and Mitigation

Competing O-acylation is minimized by using bulky solvents (e.g., dichloroethane) and low temperatures. The electron-withdrawing fluorine atom deactivates the ring, reducing reactivity and necessitating excess acylating agent.

Catalytic Methods and Recent Advances

Transition Metal Catalysis

Palladium-catalyzed cross-coupling reactions have been explored to attach the propiolate group to pre-functionalized aryl halides. For example, Sonogashira coupling between 3-fluoro-4-methoxyphenyl iodide and ethyl propiolate in the presence of Pd(PPh₃)₄ and CuI yields the target compound.

Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%).

-

Solvent : Triethylamine/DMF (1:1).

Yield : 65–70%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 3-(3-fluoro-4-methoxyphenyl)propiolic acid, ethanol, and H₂SO₄ irradiated at 100°C for 20 minutes achieves 80% conversion.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with ethyl acetate/hexane (1:4 to 1:10) is the standard purification method. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves trace impurities.

Spectroscopic Data

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Esterification | 75–84 | 6–12 hours | Low | High |

| Friedel-Crafts Acylation | 68–72 | 4–6 hours | Moderate | Moderate |

| Sonogashira Coupling | 65–70 | 8 hours | High | Low |

| Microwave-Assisted | 80 | 20 minutes | Low | High |

Esterification offers the best balance of yield and scalability, while microwave methods excel in speed.

Industrial-Scale Production

Large reactors (100–500 L) with continuous flow systems optimize heat transfer and mixing. Ethyl propiolate is introduced via metering pumps, and in-line IR monitors track conversion in real time. Recycling unreacted ethanol reduces costs by 15–20% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluoro-4-methoxyphenyl)propiolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-(3-fluoro-4-methoxyphenyl)propiolate has the molecular formula and a molecular weight of approximately . Its structure features a propiolate functional group attached to a phenyl ring that is substituted with both a fluoro atom and a methoxy group, which significantly influences its chemical reactivity and biological activity.

Medicinal Chemistry Applications

This compound has potential applications in drug development due to its unique structural characteristics. The presence of the fluoro and methoxy groups enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

Potential Pharmacological Activities

Research suggests that compounds with similar structures exhibit various pharmacological activities, including:

- Anti-inflammatory properties : The compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Anticancer activity : Preliminary studies indicate potential efficacy against certain cancer cell lines, possibly through modulation of enzyme activity related to cancer progression.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the synthesis of:

- Functionalized derivatives : The compound can be modified to produce derivatives with tailored properties for specific applications.

- Polymer synthesis : It can act as an intermediate in producing specialty polymers used in various industrial applications .

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of specialty chemicals and advanced materials. It can be utilized in:

- Coatings and adhesives : Its chemical stability and reactivity allow it to be incorporated into formulations for coatings that require enhanced durability.

- Agricultural chemicals : The compound may serve as an intermediate in synthesizing agrochemicals that improve crop yield or pest resistance .

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Propiolate group with fluoro/methoxy | Potential anti-inflammatory and anticancer activities |

| Methyl 4-methoxybenzoate | Methoxy group on benzoate | Commonly used as a flavoring agent |

| Ethyl 3-(4-fluorophenyl)propanoate | Fluorinated phenyl substituent | Exhibits anti-inflammatory properties |

| Methyl 2-(4-fluorophenyl)acetate | Acetate functional group | Investigated for analgesic effects |

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated that it effectively inhibited the growth of specific cancer cell lines. The mechanism was attributed to its ability to interfere with signaling pathways critical for tumor growth .

Case Study 2: Synthesis of Functionalized Derivatives

Research on synthesizing derivatives from this compound highlighted its role as a precursor in creating compounds with enhanced biological activity. Modifications to the methoxy group resulted in derivatives with improved potency against inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 3-(3-fluoro-4-methoxyphenyl)propiolate involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Electronic Effects : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups modulate the triple bond's electron density, affecting regioselectivity in cycloadditions. For example, fluorinated analogs participate in enantioselective pyran synthesis via L-proline catalysis , while methoxy-substituted derivatives show enhanced cycloaddition yields .

- Synthetic Flexibility: Chlorophenyl and fluorophenyl variants are synthesized via Sonogashira couplings, suggesting compatibility with aryl boronic acids . The trimethylsilyl derivative, however, is used for steric protection in furan synthesis .

Physicochemical Properties

However, ethyl 3-(4-methoxyphenyl)propiolate (a structural analog) exhibits:

- ¹H NMR (CDCl₃) : δ 7.53–7.49 (m, 2H, aryl), 6.87–6.84 (m, 2H, aryl), 4.26 (q, OCH₂CH₃), 3.80 (s, OCH₃) .

- Molecular Weight : 264.25 g/mol (pyrazole derivative with similar substituents) .

Fluorine substituents are expected to downfield-shift adjacent protons in NMR, while methoxy groups contribute to solubility in polar aprotic solvents.

Reaction Pathways and Selectivity

- Cycloadditions : Ethyl propiolate derivatives undergo [2+2+2] or [4+2] cycloadditions with azadienes to form dihydropyridines or pyridines. Fluorine and methoxy groups may stabilize transition states, as seen in the regioselective formation of 1,2-dihydropyridines .

- Asymmetric Catalysis: Methyl 3-(4-fluorophenyl)propiolate reacts with aldehydes and malononitrile in the presence of L-proline to yield enantiomerically enriched pyrans (up to 87% yield) .

Biological Activity

Ethyl 3-(3-fluoro-4-methoxyphenyl)propiolate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : C12H11F O3

- Molecular Weight : Approximately 224.21 g/mol

- Functional Groups : Propiolate, methoxy, and fluoro substituents.

The presence of the fluorine atom enhances the lipophilicity of the molecule, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluoro and methoxy groups on the phenyl ring contribute to the compound's binding affinity towards enzymes and receptors. The propiolate moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules, thereby modulating enzyme activity and influencing various biochemical pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Analgesic Effects : It has potential analgesic properties, which could be beneficial in pain management.

- Anticancer Activity : Similar compounds have shown anticancer effects by inducing apoptosis in cancer cells through specific signaling pathways.

In Vitro Studies

In vitro studies have shown that this compound can inhibit certain enzymes involved in inflammatory processes. For example, it has been observed to affect nitric oxide synthase (NOS) activity, a key enzyme in the inflammatory response. The presence of fluorine has been correlated with enhanced inhibitory activity against NOS isoforms, suggesting that this compound may also exhibit selective cytotoxicity towards cancer cells .

Case Studies

-

Anti-inflammatory Activity :

- A study demonstrated that derivatives of this compound significantly reduced inflammation markers in animal models.

- Results indicated a reduction in cytokine levels associated with inflammation, supporting its potential use as an anti-inflammatory agent.

-

Analgesic Properties :

- Another study evaluated the analgesic effects through behavioral assays in rodents. The results indicated that administration of this compound led to a significant decrease in pain responses compared to control groups.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for Ethyl 3-(3-fluoro-4-methoxyphenyl)propiolate?

The compound is typically synthesized via Sonogashira cross-coupling between a halogenated aromatic precursor (e.g., 3-fluoro-4-methoxyiodobenzene) and ethyl propiolate. Key steps include:

- Catalytic system : Use Pd(PPh₃)₂Cl₂/CuI as catalysts in a mixed solvent (e.g., THF/Et₃N) under inert conditions .

- Reaction monitoring : Track progress via TLC or GC-MS to optimize coupling efficiency.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product .

Note : Substituent positioning (fluoro vs. methoxy) requires careful stoichiometry to avoid side reactions like proto-dehalogenation .

Basic: How is regioselectivity ensured during functionalization reactions involving this propiolate?

Regioselectivity in reactions like thiol additions or cycloadditions is controlled by:

- Electronic effects : The electron-withdrawing fluoro group directs nucleophilic attacks to the β-position of the propiolate.

- Steric guidance : The 4-methoxy group’s bulkiness favors additions at the less hindered α-position in certain cases .

- Catalytic tuning : For Huisgen cycloadditions, Cu(I) catalysts enhance selectivity for 1,4-disubstituted triazoles .

Advanced: How do reaction conditions impact the yield of Diels-Alder/aromatization reactions using this compound?

Optimization involves:

- Catalyst loading : ZnCl₂ (10–20 mol%) in toluene at 100°C maximizes phenol derivative formation while minimizing side products (e.g., overconsumption of ethyl propiolate) .

- Molar ratios : A 5:1 excess of ethyl propiolate to diene ensures complete conversion, though higher ratios (>20:1) do not significantly improve selectivity .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve diene activation but may require post-reaction purification to remove residual catalyst .

Advanced: How can solvent systems influence the sustainability of alkyne hydration reactions?

Ionic liquids (ILs) like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIm][BF₄]) offer advantages:

- Reusability : The IL retains catalytic activity for up to 5 cycles, reducing waste .

- Yield trade-offs : While ILs improve atom economy, electron-withdrawing substituents (e.g., 4-chloro) lower yields due to reduced alkyne reactivity (e.g., 65% vs. 89% for non-halogenated analogs) .

Advanced: How to resolve contradictions in reported regioselectivity for thiol-alkyne additions?

Discrepancies arise from:

- Substrate electronics : Para-electron-withdrawing groups (e.g., -F) favor β-addition, while methoxy groups at meta positions may shift selectivity .

- Catalyst vs. thermal control : Cu-free conditions under heat (80°C) favor thermodynamic β-products, whereas Cu(I) catalysts stabilize kinetic α-adducts .

Methodological recommendation : Use DFT calculations to predict regioselectivity and validate with NMR/LC-MS .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8 ppm, fluorophenyl protons at δ 6.9–7.3) .

- HRMS : Validates molecular weight (expected [M+H]⁺ = 237.08) .

- IR : A sharp ~2200 cm⁻¹ peak confirms the alkyne moiety .

Advanced: What strategies improve efficiency in multi-step syntheses involving this propiolate?

- One-pot cascades : Combine Sonogashira coupling with subsequent cyclization (e.g., benzofuran formation using o-iodophenol) to reduce isolation steps .

- Protecting groups : Temporarily protect the methoxy group during harsh reactions (e.g., BF₃-mediated alkylations) to prevent demethylation .

- Automated purification : Flash chromatography systems with UV-guided fraction collection enhance reproducibility in complex mixtures .

Advanced: How do steric and electronic effects of substituents influence catalytic cycloadditions?

- Steric effects : Bulky 4-methoxy groups hinder Cu(I) coordination in azide-alkyne cycloadditions, requiring higher catalyst loadings (10 mol% vs. 5 mol% for unsubstituted analogs) .

- Electronic effects : The 3-fluoro group increases alkyne electrophilicity, accelerating reactions but risking side oxidations. Mitigate by using degassed solvents .

Basic: What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods due to flammability (flash point: 25°C) .

- Waste disposal : Neutralize acidic byproducts before incineration at licensed facilities .

Advanced: How to address low yields in Sonogashira couplings with electron-deficient aryl halides?

- Pre-activation : Stir aryl halides with Pd catalyst for 30 min before adding ethyl propiolate to pre-form the active Pd(0) species .

- Additives : KI (1 eq.) enhances oxidative addition rates for aryl iodides .

- Microwave assistance : Shorten reaction times (30 min vs. 24 h) while maintaining >90% yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.